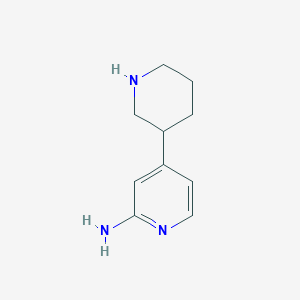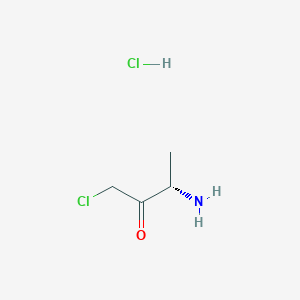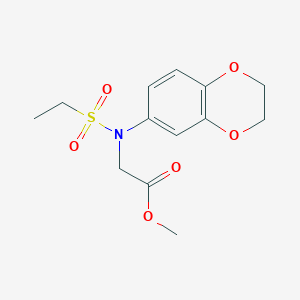
1-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazin
Übersicht
Beschreibung
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Diese Verbindung dient als vielseitiger Baustein in der pharmazeutischen Synthese. Ihre Struktur ermöglicht die Herstellung verschiedener pharmakologisch aktiver Wirkstoffe. Beispielsweise wurden Derivate dieser Verbindung auf ihre Aktivität gegen Trypanosoma brucei untersucht, den Erreger der Schlafkrankheit . Darüber hinaus haben sich seine Analoga als potenzielle Antituberkulosemittel erwiesen, wobei bestimmte Hexylamin-Derivate eine überlegene antimikrobakterielle Aktivität aufweisen .
Korrosionsschutz
In industriellen Umgebungen wurde diese Verbindung auf ihre Fähigkeit zur Hemmung der Metallkorrosion, insbesondere bei hohen Temperaturen und in rauen Umgebungen, untersucht. Ihre Wirksamkeit als Korrosionsschutzmittel kann dazu beitragen, Metalle vor Degradation zu schützen und so ihre Betriebsdauer zu verlängern .
Organische Synthese
Als nucleophiles Agens aufgrund seiner sekundären Aminogruppe nimmt es an Alkylierungs-, Acylierungs- und Substitutionsreaktionen teil. Dies macht es zu einem wertvollen Reagenz in der organischen Synthese, das bei der Konstruktion komplexer organischer Moleküle hilft .
Wirkmechanismus
Target of Action
Piperazine compounds, which this compound is a derivative of, are known to have anthelmintic action, meaning they are used to treat parasitic worm infections .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that the compound may have anthelmintic effects, leading to the paralysis and expulsion of parasitic worms .
Biochemische Analyse
Biochemical Properties
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with neurotransmitter regulators, affecting the chemical transmission within the nervous system . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of enzyme activity and protein function.
Cellular Effects
The effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in neurotransmission, thereby affecting cellular communication and metabolic processes . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been observed to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft . This modulation of enzyme activity can lead to significant changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under controlled conditions but may degrade when exposed to strong oxidants . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving symptoms of anxiety and depression . At higher doses, it can cause toxic or adverse effects, including severe damage to the nervous system and other organs . Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses.
Metabolic Pathways
1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . This compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and function.
Transport and Distribution
Within cells and tissues, 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 1-((1-(cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)piperazine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
1-[[1-(cyclopropylmethyl)pyrazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-11(1)9-16-10-12(7-14-16)8-15-5-3-13-4-6-15/h7,10-11,13H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIBYBLATHKDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)


